

Amethopterin: A Comprehensive Technical Guide to its Physicochemical Properties for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **Amethopterin**, also known as Methotrexate. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies for the effective use of **Amethopterin** in a research setting.

Physicochemical Properties of Amethopterin

Amethopterin is a yellow to orange-brown crystalline powder.[1] It is an antimetabolite and antifolate agent that plays a crucial role in cancer treatment and as an immunosuppressant.[2] A thorough understanding of its physicochemical properties is fundamental for its application in research and pharmaceutical development.

Chemical Structure and Identity

Amethopterin, chemically named (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid, is a structural analog of folic acid.[1][3] Its structure is composed of a pteridine ring, p-aminobenzoic acid, and glutamic acid.[3]

Molecular Formula: C20H22N8O5[1]



Molecular Weight: 454.44 g/mol [4]

CAS Number: 59-05-2[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **Amethopterin**.

Property	Value	References
Molecular Weight	454.44 g/mol	[4]
Melting Point	185-204 °C (monohydrate)	[5]
195 °C	[1]	
рКа	pKa1: 3.8, pKa2: 4.8, pKa3: 5.5	
Solubility		_
In Water	Practically insoluble	[1]
In Alcohol	Practically insoluble	[1]
In Chloroform	Insoluble	[1]
In Ether	Insoluble	[1]
In Dilute HCI	Slightly soluble	[1]
In Dilute Alkali Hydroxides and Carbonates	Soluble	[1]
In DMSO	Soluble (up to 100 mM)	[4][6]
In Acetone	Soluble	[6]
In DMF	Soluble	[6]
Appearance	Yellow to orange-brown crystalline powder	[1]



Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of **Amethopterin**.

Determination of Solubility by Saturation Shake-Flask Method

This method determines the equilibrium solubility of **Amethopterin** in a specific solvent.

Materials:

- Amethopterin powder
- Solvent of interest (e.g., water, ethanol, DMSO)
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- · Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer for quantification

Procedure:

- Add an excess amount of Amethopterin powder to a known volume of the solvent in a sealed vial. The excess solid should be visible.
- Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
- Shake the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, cease shaking and allow the vials to stand for a sufficient time for the undissolved solid to sediment.



- Carefully withdraw a sample of the supernatant.
- Centrifuge the sample to remove any remaining suspended solid particles.
- Accurately dilute the clear supernatant with the appropriate solvent.
- Determine the concentration of Amethopterin in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculate the solubility of **Amethopterin** in the solvent, expressed in mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of **Amethopterin** using potentiometric titration.

Materials:

- Amethopterin
- Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
- Potassium chloride (KCI) for maintaining ionic strength
- Deionized water (carbonate-free)
- pH meter with a combination pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

• Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).



- Accurately weigh a known amount of Amethopterin and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is an issue, but this will affect the apparent pKa.
- Add KCl to the solution to maintain a constant ionic strength.
- Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
- Begin stirring the solution at a constant, gentle rate.
- Record the initial pH of the solution.
- Add the titrant (NaOH solution for the acidic protons of the carboxylic acid groups, and HCl for the basic protons of the pteridine ring) in small, known increments.
- After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.
- Continue the titration past the equivalence points.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa values correspond to the pH at the half-equivalence points. These can be determined from the first or second derivative of the titration curve.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the stability of **Amethopterin** under various stress conditions.

Materials:

- Amethopterin
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)



- Mobile phase (e.g., a mixture of a buffer and an organic solvent like acetonitrile or methanol)
- Forced degradation reagents (e.g., HCl, NaOH, hydrogen peroxide)
- Temperature and light-controlled chambers

Procedure:

- Method Development and Validation: Develop and validate an HPLC method that can separate Amethopterin from its potential degradation products. The method should be specific, linear, accurate, precise, and robust.
- Sample Preparation: Prepare solutions of Amethopterin in the desired solvent at a known concentration.
- Forced Degradation Studies:
 - Acid and Base Hydrolysis: Treat the **Amethopterin** solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the samples before analysis.
 - Oxidation: Treat the **Amethopterin** solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
 - Thermal Degradation: Expose the solid Amethopterin and its solution to dry heat (e.g., 80 °C).
 - Photodegradation: Expose the Amethopterin solution to UV light.
- Analysis: At specified time points, inject the stressed samples into the HPLC system.
- Data Analysis:
 - Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of Amethopterin.
 - Calculate the percentage of Amethopterin remaining and the percentage of each degradation product formed.



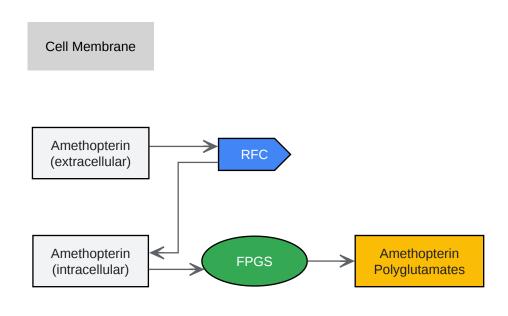
 Determine the degradation kinetics and the stability of Amethopterin under each stress condition.

Signaling Pathways and Mechanism of Action

Amethopterin's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[7]

Cellular Uptake and Polyglutamation

Amethopterin enters the cell primarily through the reduced folate carrier (RFC). Once inside, it is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation enhances its intracellular retention and inhibitory activity.



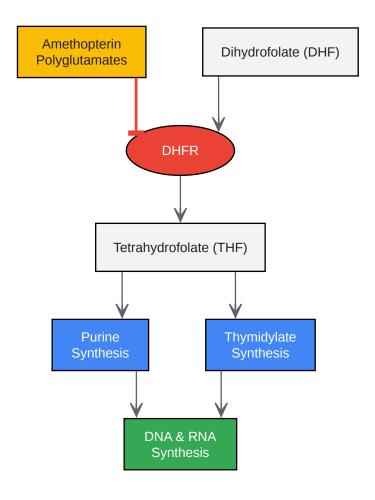
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Caption: Cellular uptake and polyglutamation of Amethopterin.

Inhibition of Folate Metabolism

Polyglutamated **Amethopterin** is a potent inhibitor of dihydrofolate reductase (DHFR). This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, thereby inhibiting DNA and RNA synthesis.





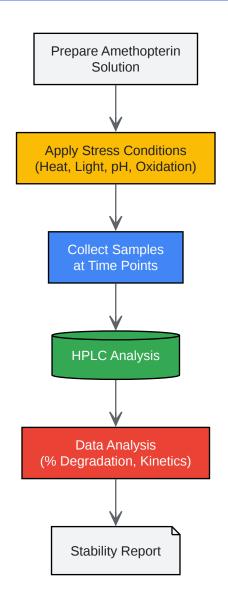
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Caption: Inhibition of folate metabolism by Amethopterin.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of **Amethopterin** using HPLC is outlined below.





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Caption: Experimental workflow for **Amethopterin** stability testing.

Stability and Storage

Amethopterin is sensitive to light and should be protected from it.[8] Vials of **Amethopterin** injection are typically stored at room temperature (15°C to 25°C) and protected from light and freezing.[8] Once a multi-dose vial is punctured, it is recommended to be stored at 2°C to 8°C for a maximum of four weeks.[8] Stability studies have shown that **Amethopterin** in 0.9% sodium chloride injection is stable for 28 days at 25°C when protected from light.[9] However, in 5% dextrose injection, its stability is concentration-dependent, with lower concentrations being



less stable.[9] Punctured vials of Methotrexate Accord® have been found to be physicochemically stable for 56 days at room temperature without light protection.[10]

This technical guide provides essential information for the handling and use of **Amethopterin** in a research environment. Adherence to these guidelines and protocols will ensure the integrity and reliability of experimental results.

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